β-Adrenoceptor Binding Affinity: >1,000-Fold Reduction vs. Free Norepinephrine
In direct head-to-head comparisons using isolated human mononuclear leukocytes, the receptor affinity of DL-Norepinephrine 3-Sulfate for β-adrenoceptors was reduced at least 1,000-fold when compared to free norepinephrine. Furthermore, the sulfoconjugate did not produce any measurable intracellular cAMP signal [1]. In human adipocytes, the sulfoconjugate was 100- to 1,000-fold less potent at both inhibiting lipid mobilization via α2-adrenoceptors and stimulating β-adrenoceptor-mediated lipolysis compared to free catecholamines .
| Evidence Dimension | β-Adrenoceptor Binding Affinity |
|---|---|
| Target Compound Data | Affinity reduced at least 1,000-fold; no cAMP stimulation |
| Comparator Or Baseline | Free norepinephrine (baseline affinity) |
| Quantified Difference | ≥1,000-fold reduction in affinity; complete loss of cAMP signal |
| Conditions | Isolated human mononuclear leukocytes; human adipocytes |
Why This Matters
This quantitative difference confirms that DL-Norepinephrine 3-Sulfate is biologically inert at adrenoceptors, establishing its role as a true inactive metabolite and a necessary control for distinguishing active free amine effects from inactive conjugate pools in functional assays.
- [1] K. K. et al. Sulfoconjugated catecholamines: lack of β-adrenoceptor binding and adenylate cyclase stimulation in human mononuclear leukocytes. Eur J Pharmacol. 1987. View Source
